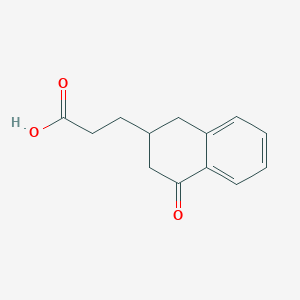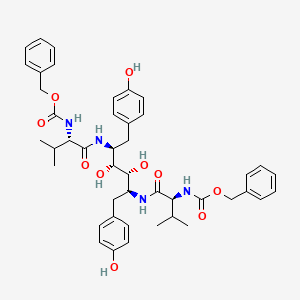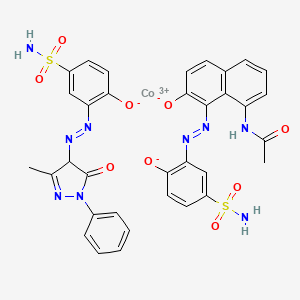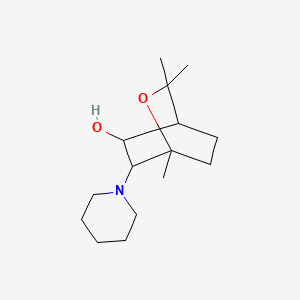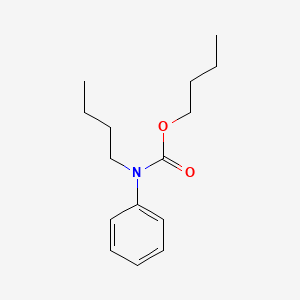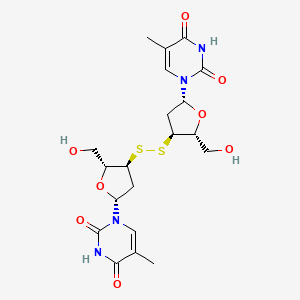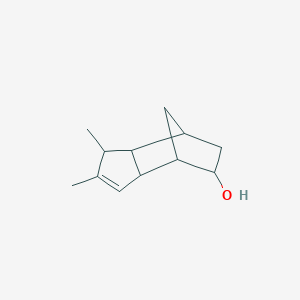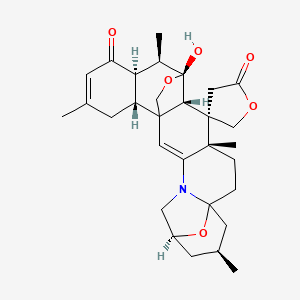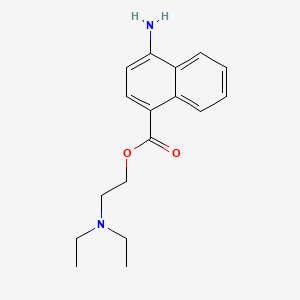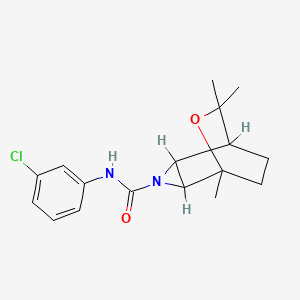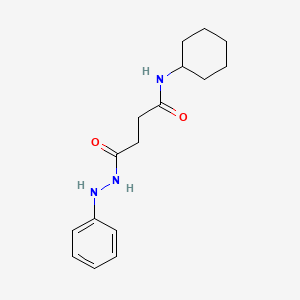
Butanoic acid, 4-(cyclohexylamino)-4-oxo-, 2-phenylhydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-(cyclohexylamino)-4-oxo-, 2-phenylhydrazide is a complex organic compound with a unique structure that combines a butanoic acid backbone with cyclohexylamino, oxo, and phenylhydrazide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(cyclohexylamino)-4-oxo-, 2-phenylhydrazide typically involves multiple steps, starting with the preparation of the butanoic acid derivative. The cyclohexylamino group is introduced through a nucleophilic substitution reaction, while the oxo group is added via oxidation. The phenylhydrazide moiety is incorporated through a condensation reaction with phenylhydrazine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 4-(cyclohexylamino)-4-oxo-, 2-phenylhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve the use of halogenated compounds and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Butanoic acid, 4-(cyclohexylamino)-4-oxo-, 2-phenylhydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of butanoic acid, 4-(cyclohexylamino)-4-oxo-, 2-phenylhydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 4-(cyclohexylamino)-4-oxo-, 2-phenylhydrazide: shares similarities with other hydrazide derivatives, such as acetic acid, 2-phenylhydrazide and butanoic acid, 4-hydroxy-, 2-phenylhydrazide .
Uniqueness
The unique combination of functional groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
62970-61-0 |
|---|---|
Fórmula molecular |
C16H23N3O2 |
Peso molecular |
289.37 g/mol |
Nombre IUPAC |
N-cyclohexyl-4-oxo-4-(2-phenylhydrazinyl)butanamide |
InChI |
InChI=1S/C16H23N3O2/c20-15(17-13-7-3-1-4-8-13)11-12-16(21)19-18-14-9-5-2-6-10-14/h2,5-6,9-10,13,18H,1,3-4,7-8,11-12H2,(H,17,20)(H,19,21) |
Clave InChI |
NQYCZKQQNNJXOO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)CCC(=O)NNC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diethyl-2-[4-[1-(4-methoxyphenyl)propan-2-yl]phenoxy]ethanamine](/img/structure/B12800976.png)
